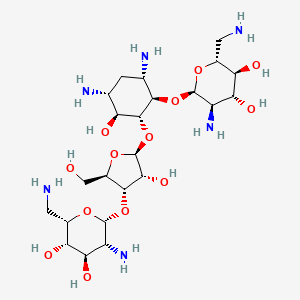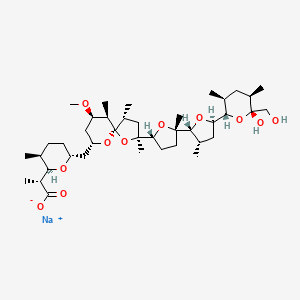
Sodium silicate
Übersicht
Beschreibung
Sodium silicate, also known as waterglass or liquid glass, is a compound with the formula Na2xSiyO2y+x . It is a colorless, transparent solid or white powder, and is soluble in water . Sodium silicate is used in a wide variety of applications, including the formulation of cements, coatings, passive fire protection, textile and lumber processing, manufacture of refractory ceramics, as adhesives, and in the production of silica gel .
Synthesis Analysis
Sodium silicate can be synthesized by treating a mixture of silica, water, and caustic soda with hot steam . Another method involves dissolving silica SiO2 in molten sodium carbonate (Na2CO3) at a temperature of 851 °C . The reaction of NaOH with SiO2 to form sodium silicate has also been reported .Molecular Structure Analysis
Sodium silicate has a generic name for chemical compounds with the formula Na2xSiyO2y+x . The anions are often polymeric . The structure and distribution of these species are greatly dependent upon many parameters, such as solute concentrations, silica to alkali ratio, pH, and temperature .Chemical Reactions Analysis
Sodium silicate can react with hydrogen ions in acidic solutions to form silicic acids, which further decompose into hydrated silicon . When heated further, the solution gets rid of water and results in the production of silica gel .Physical And Chemical Properties Analysis
Sodium silicate is a crystalline and colorless glassy solid or a white powder . It dissolves in water to produce alkaline solutions . It has a polymeric anion . It is completely stable in neutral and alkaline solutions . The molar mass or molecular weight of sodium silicate is 122.062 g/mol .Wissenschaftliche Forschungsanwendungen
Water Quality Improvement
Sodium silicate has been reported to improve water quality by reducing color and turbidity due to particulate iron . It reduces the size of iron particles and increases their apparent density . This application is particularly important in maintaining drinking water quality during distribution .
Aerogel Production
Sodium silicate is used to produce inorganic silica aerogels . These aerogels are voluminous three-dimensional open networks with exceptional properties such as low density, high porosity, low thermal conductivity, high specific surface area, low refractive index, and high optical transmittance . These properties make them suitable for various commercial and high-tech engineering applications .
Thermal Insulation
The unique properties of sodium silicate-derived aerogels make them excellent materials for thermal insulation . Their low thermal conductivity and high porosity make them effective insulators .
Optics
Sodium silicate-derived aerogels have a low refractive index and high optical transmittance . This makes them useful in various optical applications .
Sensing and Catalysis
The high specific surface area of sodium silicate-derived aerogels makes them suitable for sensing and catalysis applications . They can be used in the detection of nuclear particles .
Cement Production
Sodium silicate is used as an ingredient in cement production . It contributes to the strength and durability of the cement .
Advanced Gas Adsorbents
Sodium silicate is used in the synthesis of advanced gas adsorbents such as silica xerogel . These adsorbents are used to capture CO2, contributing to efforts to mitigate climate change .
Fuel Cells
Sodium silicate is used in the production of composite bipolar plates for proton exchange membrane fuel cells (PEMFC) . These fuel cells are a type of electrochemical cell that converts chemical energy into electrical energy .
Wirkmechanismus
Target of Action
Sodium silicate, also known as water glass or liquid glass, is a compound that primarily targets colloidal molecules and metal ions in various applications . In wastewater treatment, sodium silicate binds to colloidal molecules, creating larger aggregates that sink to the bottom of the water column . In water treatment, it reacts with metal ions to form a protective layer, reducing the corrosive effect of water on pipelines and other equipment .
Mode of Action
Sodium silicate interacts with its targets through a series of chemical reactions. In neutral and alkaline solutions, sodium silicates are stable. In acidic solutions, the silicate ions react with hydrogen ions to form silicic acids, which tend to decompose into hydrated silicon dioxide gel . This gel can be heated to drive off the water, resulting in a hard, translucent substance called silica gel .
Biochemical Pathways
The biochemical pathways affected by sodium silicate primarily involve the formation of silica from orthosilicic acid through oligomers to particles and aggregated structures . This process is crucial in the formation of silica gel, a desiccant widely used in various industries .
Result of Action
The action of sodium silicate results in a variety of effects at the molecular and cellular level. For instance, in wastewater treatment, the interaction of sodium silicate with colloidal molecules leads to the formation of larger aggregates that sink, thereby aiding in the purification process . In water treatment, the reaction of sodium silicate with metal ions forms a protective layer that reduces corrosion .
Action Environment
The action of sodium silicate is influenced by environmental factors such as pH and the presence of other ions. Sodium silicates are stable in neutral and alkaline solutions, but in acidic solutions, they react with hydrogen ions . Additionally, the presence of metal ions in the environment can influence the action of sodium silicate, as seen in its use as a corrosion inhibitor in water treatment .
Zukünftige Richtungen
Sodium silicate-derived aerogels have been found to have remarkable utility in a variety of applications . Sodium silicate solutions are also being studied for their potential in the sustainable production and development of alkali-activated materials . Sodium silicate is also being considered for use in all-solid-state sodium batteries .
Eigenschaften
IUPAC Name |
disodium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.O3Si/c;;1-4(2)3/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHWMYGWWRZVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2SiO3, Na2O3Si | |
| Record name | Sodium silicate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_silicate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | Sodium silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium metasilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006834920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7029669 | |
| Record name | Sodium silicate (Na2SiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.063 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium silicate appears as a powdered or flaked solid substance. Strong irritant to skin, eyes, and mucous membranes. May be toxic by ingestion. Concentrated aqueous solutions used as a glue., Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Deliquescent powder or flakes; [CAMEO] Amorphous lumps, aqueous solution, or spray-dried powder with approximately 20% residual water; [Reference #1], COLOURLESS 25-50% SODIUM SILICATE SOLUTION IN WATER. | |
| Record name | SODIUM SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silicic acid, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium silicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2049 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM SILICATE (solution 25-50%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In commerce mole ratios of SiO2 to Na2O vary from 1.5 to 3.3. ... The higher the ratio (e.g., the less sodium) the lower the solubility and alkalinity., VERY SLIGHTLY SOL OR ALMOST INSOL IN COLD WATER; LESS READILY SOL IN LARGE AMT OF WATER THAN IN SMALL AMT; ANHYD DISSOLVE WITH MORE DIFFICULTY THAN HYDRATE IN WATER, GLASS FORM SOL IN STEAM UNDER PRESSURE; PARTIALLY MISCIBLE WITH PRIMARY ALC & KETONES; MISCIBLE WITH SOME POLYHYDRIC ALC, INSOL IN ALC, POTASSIUM, & SODIUM SALTS, BROUGHT INTO SOLN BY HEATING WITH WATER UNDER PRESSURE; SILICATES CONTAINING MORE SODIUM DISSOLVE MORE READILY, Solubility in water at 20 °C: miscible | |
| Record name | SODIUM SILICATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM SILICATE (solution 25-50%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.1 to 1.7 at 68 °F (USCG, 1999), Relative density (water = 1): 1.4 | |
| Record name | SODIUM SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM SILICATE (solution 25-50%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Range of trace impurities in typical sodium silicate solutions (3.3 silicon dioxide:sodiun oxide) fluoride, 6.7-9.5 ppm; chloride, 130-1900 ppm; sulfate, < 160-1,700 ppm; nitrogen, 0.1-44 ppm; arsenic, < 1-< 1 ppm; mercury, < 0.26-2.5 ppb; lead, 0.17-0.60 ppm; cadmium, < 10-21 ppm; iron, 36-120 ppm; magnesium, 4-26 ppm; calcium, < 1-76 ppm; aluminum, 50-220 ppm; phosphorus, < 18-< 18 ppm; vanadium, < 0.3-0.8 ppm; chromium, < 0.3-1.0 ppm;; nickel, < 0.3-< 0.3 ppm; cobalt, < 0.3-< 0.3 ppm; zinc, < 0.6-2.8 ppm; copper, < 0.6-1.1 ppm; bismuth, < 25-< 25 ppm; strontium, < 0.2-1.5 ppm; barium, < 0.2-2.8 ppm; manganese, 0.1-1.8 ppm; tin, < 60-< 60 ppm; antimony, < 15-< 15 ppm; selenium< 20-< 20 ppm. /From table/ | |
| Record name | SODIUM SILICATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium silicate | |
Color/Form |
COLORLESS TO WHITE OR GRAYISH-WHITE, CRYSTAL-LIKE PIECES OR LUMPS, LUMPS OF GREENISH GLASS; WHITE POWDERS; LIQUIDS CLOUDY OR CLEAR | |
CAS RN |
6834-92-0; 1344-09-8, 1344-09-8, 6834-92-0 | |
| Record name | SODIUM SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium metasilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006834920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium silicate (Na2SiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM METASILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/052612U92L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM SILICATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM SILICATE (solution 25-50%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q & A
A: Sodium silicate acts as a deflocculant in clay-based slips. It gets adsorbed on the clay particle surfaces, increasing their negative charge and causing electrostatic repulsion. This repulsion counteracts the natural tendency of clay particles to flocculate, resulting in a more stable and less viscous slip with reduced water requirements. []
A: When added to cement-fly ash (C-FA) mixtures used for goaf grouting, sodium silicate acts as an activator. It reacts with the fly ash, promoting the formation of calcium silicate hydrate (C-S-H) gel. This gel enhances the compressive strength, reduces the cost, and improves the overall performance of the grouting material. []
A: Sodium silicate accelerates the activity of proteases used in enzymatic dehairing. It is believed to enhance the penetration of the enzyme into the hair follicle, facilitating more efficient hair removal and resulting in smoother leather with a larger usable area. []
ANone: Sodium silicate does not have a simple, fixed molecular formula. It exists as a range of compounds with varying ratios of silicon dioxide (SiO2) and sodium oxide (Na2O), typically represented as Na2O·(SiO2)x, where x represents the molar ratio of SiO2 to Na2O, known as the modulus.
A: The modulus of sodium silicate significantly influences its properties. Higher modulus solutions (more SiO2) tend to be more viscous and set faster, while lower modulus solutions are more alkaline and less viscous. []
A: While sodium silicate is an effective binder for molding sand, its moisture resistance can be a limitation. Research shows that incorporating ultra-fine powder materials and specific additives like inorganic C can significantly improve the moist strength and overall moisture resistance of sodium silicate-bonded sand. []
A: The high-temperature performance of sodium silicate binders can be limited. Studies have shown that the incorporation of ultra-fine powder modifiers can reduce the residual strength loss at elevated temperatures (e.g., 800°C) compared to conventional sodium silicate binders. []
A: Calcined sodium silicate demonstrates heterogeneous catalytic activity in converting natural lecithin to L-α-glycerophosphocholine. The specific surface properties and active sites of the calcined material facilitate the transesterification reaction with high conversion rates. []
ANone: While the provided research focuses mainly on experimental aspects, computational chemistry could be applied to further understand the interactions of sodium silicate with other materials at a molecular level. For example, molecular dynamics simulations could be used to study the adsorption of sodium silicate on clay particles or the formation of C-S-H gels in the presence of fly ash.
ANone: The stability of sodium silicate solutions is affected by factors like pH and the presence of other ions. Research indicates that maintaining an appropriate pH and minimizing the presence of contaminants can enhance its stability.
A: ** * Ceramic slips: Other deflocculants like sodium polyacrylate can be used, offering different viscosity control and stability characteristics. []* Goaf grouting: Alternative grouting materials include cement-based grouts with different additives and polymers, each with varying performance and cost implications. * Molding sand binders:** Organic binders like resins and clays offer different binding strengths, moisture resistance, and collapsibility characteristics. []
A: Research highlights the potential of using sodium silicate synthesized from agricultural waste like rice straw and rice husk as a dispersant in ceramic slip production. This approach promotes resource efficiency and reduces the environmental impact associated with waste disposal. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



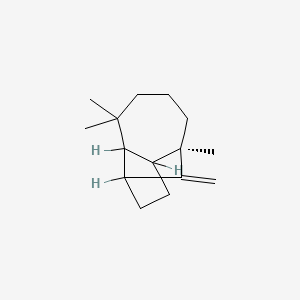
![(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene](/img/structure/B7802243.png)
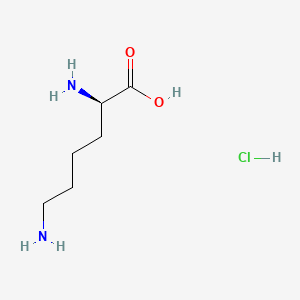
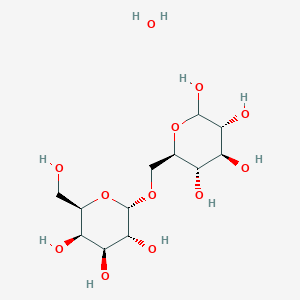



![[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7802276.png)
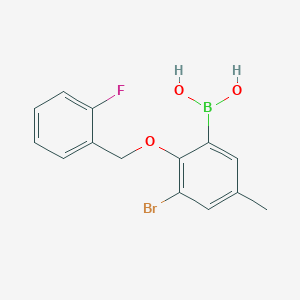

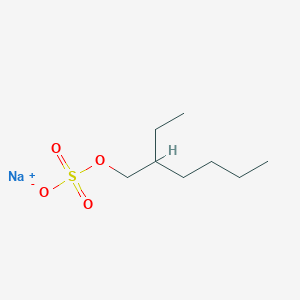
![(2R)-6-{[(Allyloxy)carbonyl]amino}-2-ammoniohexanoate](/img/structure/B7802317.png)
